

An In-depth Technical Guide to Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Ethyl 2,2Difluorocyclohexanecarboxylate

Cat. No.:

B1421953

Get Quote

CAS Number: 186665-89-4

This technical guide provides a comprehensive overview of Ethyl 2,2-

Difluorocyclohexanecarboxylate, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro moiety can profoundly influence the physicochemical and biological properties of molecules, making this compound a valuable tool for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties

Ethyl 2,2-Difluorocyclohexanecarboxylate is a clear liquid at room temperature. Its key quantitative properties are summarized in the table below.

Property	Value	Source
CAS Number	186665-89-4	N/A
Molecular Formula	C ₉ H ₁₄ F ₂ O ₂	INVALID-LINK
Molecular Weight	192.21 g/mol	INVALID-LINK
Appearance	Clear Liquid	INVALID-LINK
Purity	Typically ≥95%	INVALID-LINK

Synthesis

While a specific literature procedure for the synthesis of Ethyl 2,2-

Difluorocyclohexanecarboxylate is not readily available, a general and reliable method for the preparation of gem-difluoro compounds from their corresponding keto-precursors involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

General Experimental Protocol: Synthesis from Ethyl 2oxocyclohexanecarboxylate

This protocol describes a plausible method for the synthesis of **Ethyl 2,2- Difluorocyclohexanecarboxylate** based on established chemical transformations.

Reaction Scheme:

Ethyl 2-oxocyclohexanecarboxylate DAST, CH2Cl2 Ethyl 2,2-Difluorocyclohexanecarboxylate

Click to download full resolution via product page

Figure 1: General reaction scheme for the synthesis of **Ethyl 2,2- Difluorocyclohexanecarboxylate**.

Materials:

- Ethyl 2-oxocyclohexanecarboxylate
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of Ethyl 2-oxocyclohexanecarboxylate in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.
- Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) is dissolved
 in anhydrous dichloromethane and added dropwise to the stirred solution of the ketoester via
 the dropping funnel, maintaining the internal temperature at or below 5 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
 The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography
 on silica gel to afford the pure Ethyl 2,2-Difluorocyclohexanecarboxylate.

Safety Note: DAST is a toxic and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

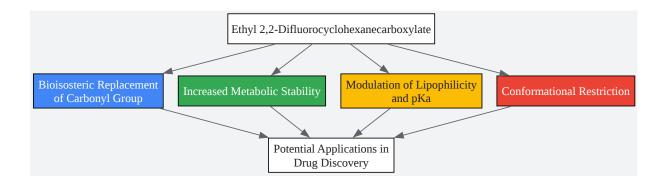
Spectroscopic Data (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted values based on the structure of **Ethyl 2,2-Difluorocyclohexanecarboxylate** and typical values for similar compounds.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Mass Spectrometry (Predicted)
δ (ppm)	δ (ppm)	m/z (EI+)
~4.2 (q, 2H, OCH ₂)	~168 (t, C=O)	192 (M+)
~2.5-1.7 (m, 9H, cyclohexyl-H)	~120 (t, CF ₂)	147 (M+ - OEt)
~1.3 (t, 3H, CH₃)	~62 (OCH ₂)	119 (M+ - CO ₂ Et)
~35-20 (cyclohexyl-C)		
~14 (CH ₃)	-	

Safety and Handling

Based on the Safety Data Sheet from Oakwood Chemical, **Ethyl 2,2- Difluorocyclohexanecarboxylate** should be handled with care.


Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment.

Applications in Research and Drug Development

The introduction of a gem-difluoro group adjacent to a carbonyl is a common strategy in medicinal chemistry to modulate the properties of a lead compound.

Click to download full resolution via product page

Figure 2: Rationale for the use of **Ethyl 2,2-Difluorocyclohexanecarboxylate** in drug discovery.

Key Advantages of the Gem-Difluoro Moiety:

- Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gemdifluoro group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of a drug candidate.
- Bioisosterism: The difluoromethylene group can act as a bioisostere of a carbonyl group, potentially leading to similar binding interactions with a target protein but with altered electronic properties and metabolic fate.
- Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the acidity of nearby protons and the overall lipophilicity of the molecule. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- Conformational Effects: The presence of the bulky and electronegative fluorine atoms can restrict the conformational flexibility of the cyclohexyl ring, which can be advantageous for

optimizing binding to a biological target.

While specific examples of the use of **Ethyl 2,2-Difluorocyclohexanecarboxylate** in published drug discovery programs are not yet prominent, its structural isomer, ethyl 4,4-difluorocyclohexanecarboxylate, is a known intermediate in the synthesis of the HIV entry inhibitor Maraviroc. This highlights the value of difluorinated cyclohexyl scaffolds in the development of pharmaceuticals.

Conclusion

Ethyl 2,2-Difluorocyclohexanecarboxylate is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis is achievable through established fluorination methodologies. The strategic incorporation of the gem-difluoro group offers a powerful tool for medicinal chemists to enhance the drug-like properties of molecules. Further research into the applications of this compound is warranted and expected to grow as the demand for novel fluorinated scaffolds in drug discovery continues to increase.

 To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2,2-Difluorocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1421953#ethyl-2-2-difluorocyclohexanecarboxylate-cas-number-186665-89-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com